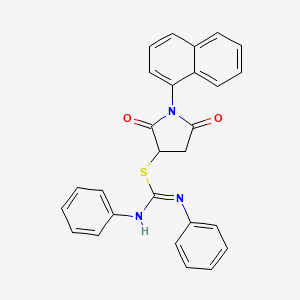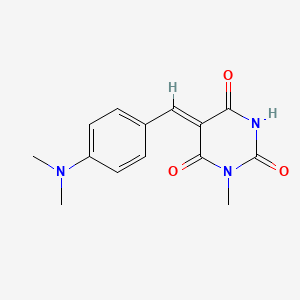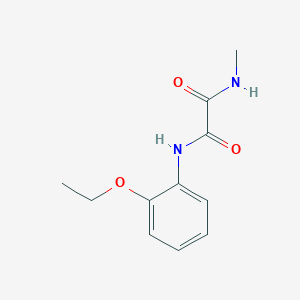
N'-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE is a chemical compound that belongs to the class of ethanediamides. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanediamide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE typically involves the reaction of diethyl oxalate with o-ethylaniline as initial raw materials . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.
Industrial Production Methods
In industrial settings, the production of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ethoxy group or other substituents on the phenyl ring can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce compounds with different substituents on the phenyl ring.
Scientific Research Applications
N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine: Research on N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE includes its potential therapeutic applications and its effects on biological systems.
Mechanism of Action
The mechanism of action of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE can be compared with other similar compounds, such as:
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: This compound has a similar structure but with different substituents on the phenyl ring.
2-ethoxybenzyl alcohol: Another related compound with an ethoxy group attached to a benzyl alcohol structure.
The uniqueness of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-9-7-5-4-6-8(9)13-11(15)10(14)12-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOIECVBZPPKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)
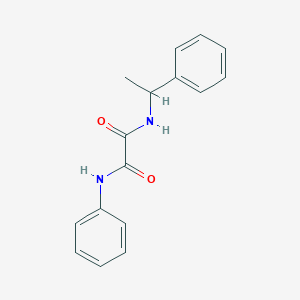
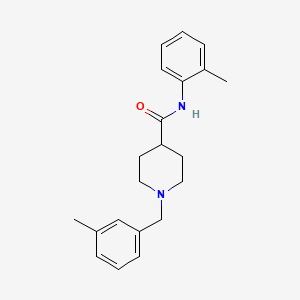
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)
![2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide](/img/structure/B5136398.png)
![2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide](/img/structure/B5136401.png)
![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
![N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)
![N-(NAPHTHALEN-2-YL)-4'-PENTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5136425.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5136427.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)
